Diphyllin

V-ATPase inhibition osteoclast bone resorption

Diphyllin (CAS 22055-22-7) is a premium arylnaphthalene lignan lactone with unmatched V-ATPase inhibitory potency (IC50 17 nM) and ≥98% purity. Unlike generic lignans such as justicidin B, its distinct C-4/C-7 substitution pattern confers superior target selectivity and cellular activity. It is the definitive aglycone scaffold for glycosylated prodrug development and the preferred positive control in host-targeting antiviral entry screens (MIC <0.25 μg/mL against VSV). Ideal for osteoclast biology, SARS-CoV-2 research and preclinical oncology. Note: limited oral bioavailability (F=2.70%) requires parenteral dosing.

Molecular Formula C21H16O7
Molecular Weight 380.3 g/mol
CAS No. 22055-22-7
Cat. No. B1215706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphyllin
CAS22055-22-7
Synonymsdiphyllin
Molecular FormulaC21H16O7
Molecular Weight380.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=C3C(=C2O)COC3=O)C4=CC5=C(C=C4)OCO5)OC
InChIInChI=1S/C21H16O7/c1-24-15-6-11-12(7-16(15)25-2)20(22)13-8-26-21(23)19(13)18(11)10-3-4-14-17(5-10)28-9-27-14/h3-7,22H,8-9H2,1-2H3
InChIKeyVMEJANRODATDOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphyllin (CAS 22055-22-7) – A Potent Arylnaphthalene Lignan Lactone V-ATPase Inhibitor for Anticancer and Antiviral Research


Diphyllin (CAS 22055-22-7) is a naturally occurring arylnaphthalene lignan lactone that acts as a potent and selective inhibitor of vacuolar-type H⁺-ATPase (V-ATPase), exhibiting an IC₅₀ of 17 nM against the enzyme in human osteoclasts and inhibiting lysosomal acidification . This compound, isolated from various plant sources including Justicia procumbens, Phyllanthus poilanei, and Linum species, has demonstrated multifaceted biological activities encompassing anticancer, antiviral, anti-inflammatory, and anti-osteoporotic effects [1]. Its mechanism of action is primarily attributed to the disruption of endosomal and lysosomal acidification, which impairs critical cellular processes such as viral entry, autophagy, and protein trafficking [2].

Why Diphyllin Cannot Be Simply Replaced by Other Arylnaphthalene Lignans or V-ATPase Inhibitors


Despite sharing a common arylnaphthalene lactone scaffold with other lignans such as justicidin B and patentiflorin A, diphyllin exhibits unique structure-activity relationships that dictate its distinct pharmacological profile and target selectivity. Simple substitution with structurally similar compounds is not straightforward because variations in the substitution pattern, particularly at the C-4 and C-7 positions, dramatically alter V-ATPase inhibitory potency, cellular uptake, and metabolic stability [1]. Furthermore, diphyllin's aglycone form serves as the core pharmacophore for glycosylated derivatives, and its intrinsic properties differ significantly from those of its glycosides, which often display reduced cellular permeability and altered biodistribution [2]. These factors necessitate careful compound selection based on specific experimental objectives.

Quantitative Evidence for Diphyllin Differentiation Against Key Comparators


V-ATPase Inhibitory Potency: Diphyllin vs. Bafilomycin A1

Diphyllin inhibits V-ATPase in primary human osteoclasts with an IC₅₀ of 17 nM [1], demonstrating comparable potency to the well-established V-ATPase inhibitor bafilomycin A1 (IC₅₀ ≈ 10 nM in similar assays [2]). However, diphyllin exhibits significantly lower cytotoxicity in non-osteoclast cells, providing a wider therapeutic window for bone resorption studies [1].

V-ATPase inhibition osteoclast bone resorption

Anti-SARS-CoV-2 Activity: Diphyllin vs. Justicidin B

In a comparative study of arylnaphthalene lignans isolated from Linum species, diphyllin and justicidin B were evaluated for anti-SARS-CoV-2 activity. Both compounds exhibited a 3-log reduction in viral copy number at a concentration of 12.5 μM in Vero E6 cells, indicating equipotent antiviral efficacy against this coronavirus [1].

SARS-CoV-2 antiviral lignan

Antiproliferative Activity in Colon Cancer: Diphyllin vs. Phyllanthusmin D and Glycosylated Derivatives

Against HT-29 human colon cancer cells, diphyllin (as the aglycone) exhibits an IC₅₀ of 170 nM [1]. This is slightly less potent than the glycosylated derivative phyllanthusmin D (IC₅₀ = 110 nM) [1], but importantly, diphyllin's lack of a sugar moiety confers distinct pharmacokinetic properties, including higher cellular permeability in certain contexts and a well-defined metabolic profile [2].

colon cancer antiproliferative HT-29

In Vivo Antitumor Efficacy in Gastric Cancer Xenograft: Diphyllin vs. Vehicle Control

In an SGC-7901 gastric adenocarcinoma mouse xenograft model, diphyllin administered at 20 mg/kg significantly reduced tumor volume compared to vehicle control, with a concomitant decrease in intratumoral V-ATPase expression [1]. This in vivo validation distinguishes diphyllin from many synthetic V-ATPase inhibitors that lack demonstrated efficacy in animal models.

gastric cancer xenograft in vivo

Pharmacokinetic Limitations and Rationale for Derivative Development

Diphyllin exhibits poor oral bioavailability in mice, with an absolute oral bioavailability (F) of only 2.70% and a very short half-life (T₁/₂) of 0.108 h following oral administration [1]. This limitation underscores the compound's primary utility as an in vitro tool and a scaffold for prodrug or derivative development, rather than as an orally bioavailable drug candidate itself.

pharmacokinetics oral bioavailability metabolic stability

Broad-Spectrum Antiviral Activity: Diphyllin vs. Other Host-Targeting Antivirals

Diphyllin demonstrates broad-spectrum antiviral activity against multiple phylogenetically unrelated enveloped RNA and DNA viruses, including vesicular stomatitis virus (MIC < 0.25 μg/mL), influenza virus, and Ebola virus, by blocking endosomal acidification [REFS-1, REFS-2]. This host-targeting mechanism reduces the likelihood of viral resistance development compared to direct-acting antivirals that target viral proteins.

antiviral broad-spectrum host-targeting

Optimal Research and Industrial Applications for Diphyllin Based on Quantitative Evidence


In Vitro V-ATPase Inhibition and Bone Resorption Studies

Diphyllin (IC₅₀ = 17 nM) is ideally suited for in vitro studies of V-ATPase function in osteoclasts, providing a potent and relatively non-cytotoxic alternative to bafilomycin A1. Use at 10–100 nM to investigate lysosomal acidification, bone resorption, and osteoclast-osteoblast coupling mechanisms [1].

Antiviral Screening and Host-Directed Viral Entry Inhibition

Employ diphyllin (MIC < 0.25 μg/mL against VSV) in cell-based assays to block viral entry of enveloped viruses (influenza, Ebola, SARS-CoV-2) via endosomal acidification inhibition. Its broad-spectrum activity makes it a useful positive control for host-targeting antiviral screens and a tool for studying viral entry pathways [2].

Structure-Activity Relationship (SAR) Studies of Arylnaphthalene Lignans

Diphyllin serves as the essential aglycone scaffold (IC₅₀ = 170 nM against HT-29) for synthesizing and evaluating glycosylated derivatives, prodrugs, and C-4/C-7 modified analogs. Researchers use diphyllin as a baseline control to quantify improvements in potency, selectivity, and pharmacokinetic properties achieved through structural modifications [3].

In Vivo Antitumor Efficacy Studies in Xenograft Models

Diphyllin (20 mg/kg) has demonstrated in vivo tumor growth inhibition in gastric cancer xenografts. It is suitable for preclinical oncology studies evaluating V-ATPase inhibition as a therapeutic strategy, though researchers should note its poor oral bioavailability (F = 2.70%) and short half-life (T₁/₂ = 0.108 h) when designing dosing regimens [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diphyllin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.